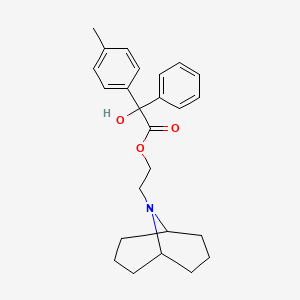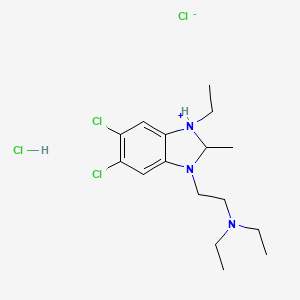
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with chlorine, ethyl, and methyl groups, and an ethylamine side chain. The presence of chloride and hydrochloride ions further adds to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Alkylation: The chlorinated benzimidazole is alkylated with ethyl and methyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Quaternization: The resulting compound is quaternized with N,N-diethylethanamine to form the final product.
Salt Formation: The final step involves the addition of hydrochloric acid to form the chloride and hydrochloride salts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the benzimidazole core, potentially reducing the double bonds and altering the aromaticity.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The chloride and hydrochloride ions can influence the compound’s solubility and bioavailability, enhancing its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-diethylethanamine
- 2-(5,6-dichloro-3-ethyl-1H-benzimidazol-2-yl)-N,N-diethylethanamine
Uniqueness
The unique combination of chlorine, ethyl, and methyl substitutions on the benzimidazole core, along with the ethylamine side chain and chloride/hydrochloride ions, distinguishes this compound from its analogs
Propiedades
Número CAS |
32915-71-2 |
|---|---|
Fórmula molecular |
C16H27Cl4N3 |
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride |
InChI |
InChI=1S/C16H25Cl2N3.2ClH/c1-5-19(6-2)8-9-21-12(4)20(7-3)15-10-13(17)14(18)11-16(15)21;;/h10-12H,5-9H2,1-4H3;2*1H |
Clave InChI |
NTUWIXMZHBGOFL-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+]1C(N(C2=CC(=C(C=C21)Cl)Cl)CCN(CC)CC)C.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



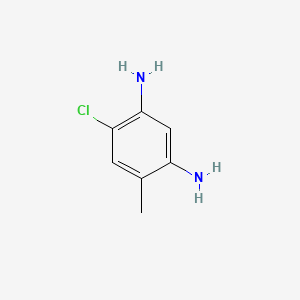
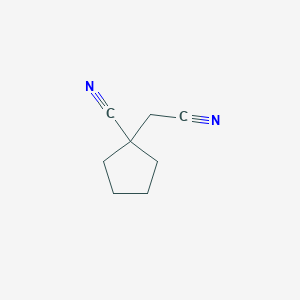
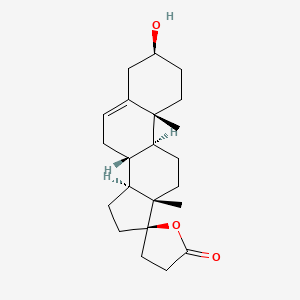
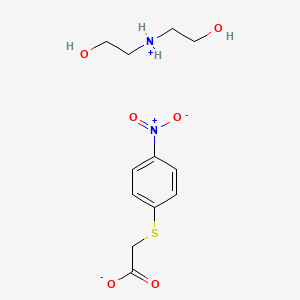
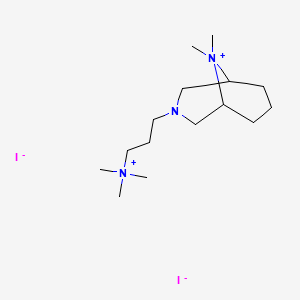
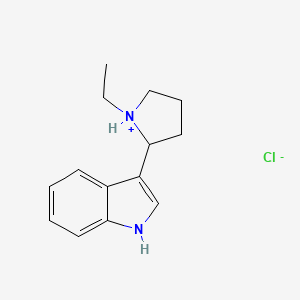


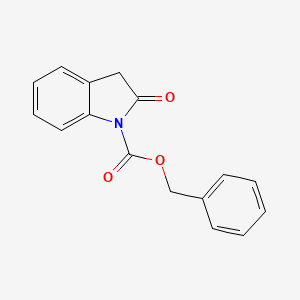
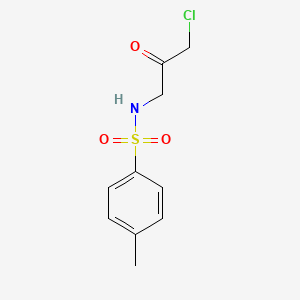
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)

